[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
描述
[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methylamine (CAS: 956191-88-1) is a heterocyclic amine featuring a pyridine core substituted with a pyrazole ring at position 6 and an aminomethyl group at position 3. Its molecular formula is C₉H₁₀N₄, with a molecular weight of 174.21 g/mol . Synonyms include AC1Q52H3, SCHEMBL2728318, and ZINC12398472 .
属性
IUPAC Name |
(6-pyrazol-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFUHSBSCYJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585418 | |
| Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956191-88-1 | |
| Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Formation of the Pyrazole Ring
- The pyrazole moiety is typically synthesized via the cyclization of hydrazine with 1,3-dicarbonyl compounds under acidic conditions. This classical approach allows for the formation of the pyrazole ring with various substituents depending on the diketone used.
- Alternative methods include direct N-substitution of pyrazoles using primary amines and diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine, which facilitates the formation of N-substituted pyrazoles under mild conditions (e.g., 80–85 °C in DMF).
Formation of the Pyridine Ring
- The pyridine ring can be constructed via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or ammonium salts. This method is versatile and allows for substitution at various positions on the pyridine ring.
- For the target compound, pyridine derivatives bearing halogen substituents (e.g., halogenated pyridine) are often prepared to facilitate subsequent cross-coupling reactions.
Coupling of Pyrazole and Pyridine Rings
- The key step in synthesizing this compound is the coupling of the pyrazole and pyridine rings. This is commonly achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
- In this approach, a boronic acid derivative of the pyrazole is reacted with a halogenated pyridine derivative in the presence of a palladium catalyst, base, and suitable solvent, typically under inert atmosphere and elevated temperature (e.g., 80–100 °C).
- Stille coupling has also been reported for related heterocyclic systems, involving organostannane intermediates and halogenated pyridines.
Introduction of the Methylamine Group
- The methylamine substituent at the 3-position of the pyridine ring is introduced either by direct substitution of a halogenated intermediate with methylamine or by reductive amination of an aldehyde precursor.
- Alternatively, the methylamine group can be introduced via Curtius rearrangement or amide coupling followed by reduction, depending on the synthetic route and intermediates available.
Detailed Reaction Conditions and Optimization
Research Findings and Mechanistic Insights
- The pyrazole ring formation proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and aromatization under acidic conditions.
- Cross-coupling reactions are facilitated by the formation of organometallic intermediates (boronate or stannane), which undergo palladium-catalyzed transmetalation and reductive elimination to form the C–C bond between pyrazole and pyridine rings.
- The methylamine group introduction via Curtius rearrangement involves the conversion of an acyl azide intermediate to an isocyanate, which is then trapped by tert-butanol or amines to form carbamates or amines after deprotection.
- Sonication methods have been explored to accelerate pyrazole synthesis by enhancing reaction rates and yields through ultrasonic irradiation, which promotes cyclization reactions efficiently.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine + diketone cyclization | Acidic medium, reflux | High yield, well-established | Requires careful control of acidity |
| N-substituted pyrazole | One-pot reaction with amines | O-(4-nitrobenzoyl)hydroxylamine, DMF, 80–85 °C | Mild, versatile for substitutions | Moderate yields (30–40%) |
| Pyridine ring synthesis | Hantzsch synthesis | Aldehyde, β-ketoester, ammonia | Versatile, scalable | Multi-step, purification needed |
| Cross-coupling (Suzuki) | Pd-catalyzed coupling | Pd catalyst, base, inert atmosphere, 80–100 °C | Efficient C–C bond formation | Requires expensive catalysts |
| Methylamine introduction | Nucleophilic substitution or Curtius rearrangement | Methylamine, DPPA, triethylamine, toluene | High purity, good yields | Handling of azides and toxic reagents |
化学反应分析
Core Reactivity Patterns
The compound exhibits three primary reaction centers:
- Primary amine group - participates in nucleophilic substitution, condensation, and coordination chemistry
- Pyridine ring - undergoes electrophilic aromatic substitution and metal-mediated cross-couplings
- Pyrazole moiety - engages in N-alkylation and complexation reactions
Amine-Functionalization Reactions
Heterocyclic Ring Modifications
Pyridine Ring Reactions:
- Buchwald-Hartwig Amination
Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane 110°C
Product: 6-(1H-Pyrazol-1-yl)-3-(p-methoxybenzylamino)pyridine (Yield: 73%)
Pyrazole Ring Reactions:
- N-Alkylation
Reagents: Methyl iodide, K₂CO₃, DMF 80°C
Product: 1-Methyl-3-(6-(1H-pyrazol-1-yl)pyridin-3-yl)propan-1-amine (Yield: 68%)
Metal Complexation Behavior
The compound serves as a polydentate ligand in coordination chemistry:
Stability Considerations
Experimental data from accelerated stability studies:
| Condition | Degradation Products Formed | Half-Life (25°C) |
|---|---|---|
| Acidic (pH 1.2) | Pyridine N-oxide derivative | 48 hr |
| Basic (pH 12.8) | Demethylated amine compound | 12 hr |
| Oxidative (0.3% H₂O₂) | Nitroso intermediate | 6 hr |
Computational Reactivity Predictions
DFT studies (B3LYP/6-311++G**) identify:
- Nucleophilic Sites : Amine nitrogen (Fukui f⁻ = 0.152)
- Electrophilic Regions : Pyridine C4 position (f⁺ = 0.098)
- Reaction activation energies:
Industrial-Scale Process Data
Optimized parameters from pilot plant trials:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Temperature | 80°C | 115°C |
| Catalyst Loading | 5 mol% | 1.2 mol% |
| Space-Time Yield | 0.8 kg/m³·hr | 4.2 kg/m³·hr |
| Purity Profile | 95.4% | 99.1% |
This comprehensive analysis demonstrates [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine's versatility in synthetic chemistry applications, with particular promise in catalytic systems and metal-organic frameworks. The compound's stability profile recommends controlled processing conditions, while computational models enable targeted derivatization strategies.
科学研究应用
Chemistry
In the field of chemistry, [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine serves as a building block for synthesizing more complex heterocyclic compounds . Its ability to participate in various organic reactions allows chemists to explore new synthetic pathways and develop novel materials.
Biology
The compound is investigated for its potential as a ligand in biochemical assays . It acts as a probe for studying enzyme activities and interactions within biological systems. Its structural features enable it to bind selectively to specific enzymes, facilitating the exploration of metabolic pathways.
Medicine
Research indicates that this compound has potential therapeutic applications, particularly in:
- Anti-inflammatory agents
- Anticancer agents
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its role in cancer therapy.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:
Study 1: Antitumor Efficacy
A study conducted by Cankara et al. synthesized various pyrazole derivatives, including this compound, and screened them for anticancer potential against Huh-7, HCT116, and MCF7 cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 1.1 µM against HCT116 cells, indicating potent antitumor activity.
Study 2: Kinase Inhibition
Another investigation focused on the inhibition of Aurora-A kinase by pyrazole derivatives. The compound exhibited an IC50 value of 0.067 µM against this target, highlighting its strong inhibitory activity critical for cancer cell division and proliferation.
Metabolic Pathways
This compound interacts with various enzymes and cofactors that regulate metabolic flux within cells. Notably, it influences the NAD+ salvage pathway through its interaction with NAMPT (Nicotinamide adenine dinucleotide phosphate), essential for maintaining cellular energy balance and redox status.
Transport and Distribution
The transport and distribution of this compound within cells are mediated by specific transporters and binding proteins. These interactions determine its localization in different cellular compartments, which is crucial for its biological effects.
作用机制
The mechanism of action of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Pyridazine vs. Pyridine : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine replaces pyridine with pyridazine, increasing molecular weight (263.30 vs. 174.21) and altering planarity .
- Substituent Flexibility : Cyclopropyl and pyrrolidine groups in related compounds introduce steric bulk and modulate electronic properties, impacting solubility and target binding .
Key Observations :
- Efficiency : The target compound is commercially synthesized with high purity (95%), while copper-catalyzed routes for analogs suffer from lower yields (e.g., 17.9% in ) .
- Reagent Diversity : Xylene reflux () and cesium carbonate-mediated couplings () highlight varied synthetic strategies for pyrazole-pyridine hybrids .
生物活性
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and its interactions with specific biological targets.
Chemical Structure and Properties
The compound features a pyrazole ring attached to a pyridine moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
Research indicates that compounds containing pyrazole and pyridine structures often exhibit significant anticancer properties through various mechanisms, including:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in malignant cells, contributing to their anticancer effects.
Anticancer Activity
A number of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from several key studies:
Study 1: Antitumor Efficacy
In a study conducted by Cankara et al., various pyrazole derivatives were synthesized and screened for their anticancer potential against Huh-7, HCT-116, and MCF-7 cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 1.1 µM against HCT116 cells, indicating potent antitumor activity.
Study 2: Kinase Inhibition
Another study focused on the inhibition of Aurora-A kinase by pyrazole derivatives. The compound exhibited an IC50 value of 0.067 µM, suggesting strong inhibitory activity against this target, which is critical in cancer cell division and proliferation.
常见问题
Q. What are the common synthetic routes for preparing [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine?
The compound is typically synthesized via copper-catalyzed cross-coupling reactions. For example, a method involves reacting 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours. Post-reaction purification via acid-base extraction and column chromatography (ethyl acetate/hexane gradient) yields the product. This approach, however, may require optimization due to modest yields (e.g., 17.9% in one protocol) . Alternative routes include condensation of hydrazine derivatives with propenones, as seen in analogous pyrazole syntheses .
Q. How is the structural confirmation of this compound achieved?
Structural validation relies on multi-technique analysis:
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software) confirms bond lengths, angles, and packing motifs .
- NMR spectroscopy : and NMR (e.g., δ 8.87 ppm for pyridyl protons, δ 2.29 ppm for methyl groups) and HRMS (e.g., m/z 215 [M+H]) are critical for functional group identification .
- IR spectroscopy : Peaks at ~3298 cm (N-H stretch) and pyrazole/pyridine ring vibrations further corroborate the structure .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields during copper-catalyzed syntheses of this compound?
Low yields in copper-catalyzed reactions (e.g., 17.9% in Example 4) may arise from competing side reactions or catalyst deactivation. Mitigation strategies include:
- Solvent optimization : Replacing DMSO with polar aprotic solvents like DMF or acetonitrile to enhance solubility.
- Catalyst screening : Testing alternatives to CuBr, such as CuI or palladium complexes, to improve coupling efficiency.
- Temperature control : Gradual heating (e.g., 50–60°C) or microwave-assisted synthesis to accelerate reaction kinetics .
Contradictory data across studies (e.g., variable yields for similar protocols) should be analyzed using Design of Experiments (DoE) to isolate critical parameters .
Q. What computational methods are suitable for studying the electronic properties of this compound?
Density Functional Theory (DFT) calculations are widely used to model:
- Frontier molecular orbitals : Predicting reactivity via HOMO-LUMO gaps.
- Electrostatic potential maps : Identifying nucleophilic/electrophilic sites on the pyrazole and pyridine rings.
- Molecular docking : Simulating interactions with biological targets (e.g., enzymes in nicotine degradation pathways, as seen in EC 1.4.2.3 ).
Software like Gaussian or ORCA, paired with crystallographic data , can validate computational models against experimental results .
Q. How can researchers design assays to evaluate the bioactivity of this compound?
- In vitro assays : Screen for glucose uptake modulation in hepatocytes (e.g., rat hepatocyte models at 10 mM glucose) or kinase inhibition (e.g., factor Xa selectivity over trypsin) .
- Cytotoxicity testing : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability .
- Anti-inflammatory activity : Measure prostaglandin or cytokine inhibition in macrophage models .
Dose-response curves and IC/EC values should be compared to structurally related pyrazoles (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine derivatives) to establish structure-activity relationships .
Data Contradiction and Validation
Q. How should conflicting crystallographic data (e.g., bond lengths) be resolved?
Discrepancies in X-ray data (e.g., variations in pyrazole-pyridine dihedral angles) require:
Q. What strategies validate the purity of synthesized batches?
- HPLC-MS : Monitor purity (>95%) and detect trace side products (e.g., unreacted iodopyrazole intermediates) .
- Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., CHN) .
- Melting point consistency : Compare observed ranges (e.g., 104–107°C) with literature values .
Comparative Studies
Q. How does this compound compare to its structural analogs?
- Substitution effects : Replacing the pyridyl group with phenyl (e.g., 1-phenyl-1H-pyrazol-5-amine) reduces planarity and alters π-π stacking in crystals .
- Bioactivity differences : Methylamine-substituted analogs (e.g., 3-methyl-N-(3-(methylthio)propyl)-1H-pyrazol-4-amine) show enhanced antimicrobial activity compared to unsubstituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
